molecular formula C7H11N3O2S B215340 N-methyl-4-(methylamino)-3-pyridinesulfonamide

N-methyl-4-(methylamino)-3-pyridinesulfonamide

Cat. No. B215340
M. Wt: 201.25 g/mol
InChI Key: OGLQDXPZSODAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(methylamino)-3-pyridinesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug that is widely used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its high potential for abuse and dependence. Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention, focus, and alertness.

Mechanism of Action

Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve attention, focus, and alertness. Methylphenidate also affects the levels of serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Methylphenidate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. Methylphenidate can also cause side effects such as insomnia, anxiety, and appetite suppression.

Advantages and Limitations for Lab Experiments

Methylphenidate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the effects of dopamine and norepinephrine on the brain. Methylphenidate is also readily available and relatively inexpensive. However, it is important to note that Methylphenidate has a high potential for abuse and dependence, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methylphenidate. One area of interest is the development of new formulations that can provide sustained release of the drug, which may improve its therapeutic efficacy and reduce the risk of abuse. Another area of interest is the use of Methylphenidate in combination with other drugs for the treatment of N-methyl-4-(methylamino)-3-pyridinesulfonamide and other conditions. Finally, there is a need for further research on the long-term effects of Methylphenidate use, particularly in children and adolescents.

Synthesis Methods

Methylphenidate is synthesized from pyridine-2-carboxylic acid and methylamine. The synthesis process involves several steps, including esterification, reduction, and sulfonation. The final product is obtained in the form of a white crystalline powder.

Scientific Research Applications

Methylphenidate has been extensively studied for its therapeutic effects in the treatment of N-methyl-4-(methylamino)-3-pyridinesulfonamide and narcolepsy. It has been shown to improve cognitive function, attention, and memory in both children and adults with N-methyl-4-(methylamino)-3-pyridinesulfonamide. Methylphenidate has also been used to treat other conditions such as depression, anxiety, and chronic pain.

properties

Product Name

N-methyl-4-(methylamino)-3-pyridinesulfonamide

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-methyl-4-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-8-6-3-4-10-5-7(6)13(11,12)9-2/h3-5,9H,1-2H3,(H,8,10)

InChI Key

OGLQDXPZSODAEM-UHFFFAOYSA-N

SMILES

CNC1=C(C=NC=C1)S(=O)(=O)NC

Canonical SMILES

CNC1=C(C=NC=C1)S(=O)(=O)NC

Origin of Product

United States

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